molecular formula C10H15N3O B2537407 2-[Methyl(6-methylpyrazin-2-yl)amino]cyclobutan-1-ol CAS No. 2201616-78-4

2-[Methyl(6-methylpyrazin-2-yl)amino]cyclobutan-1-ol

Cat. No.: B2537407
CAS No.: 2201616-78-4
M. Wt: 193.25
InChI Key: KLRSLDBIEWOBAB-UHFFFAOYSA-N
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Description

2-[Methyl(6-methylpyrazin-2-yl)amino]cyclobutan-1-ol is a chemical compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure, which incorporates a 6-methylpyrazin-2-yl group linked to a cyclobutanol moiety via a methylamino bridge, suggests potential as a key intermediate or functional scaffold for the synthesis of more complex molecules . The 6-methylpyrazin-2-amine component is a well-established building block in pharmaceutical development, particularly noted for its role in the synthesis of compounds investigated as protein kinase modulators and LRRK2 inhibitors . Protein kinases are a major target class for therapeutic intervention in areas such as oncology and inflammatory diseases . Furthermore, the structural motifs present in this molecule are found in compounds studied for their activity against G-protein coupled receptors (GPCRs), such as the GLP-1R and GIPR, which are critical targets for metabolic disorders like type-2 diabetes and obesity . Researchers can leverage this compound to explore structure-activity relationships, develop novel synthetic routes, and investigate mechanisms of action in various biological systems. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[methyl-(6-methylpyrazin-2-yl)amino]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-7-5-11-6-10(12-7)13(2)8-3-4-9(8)14/h5-6,8-9,14H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRSLDBIEWOBAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)N(C)C2CCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl(6-methylpyrazin-2-yl)amino]cyclobutan-1-ol typically involves the reaction of 6-methylpyrazine with a cyclobutanone derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[Methyl(6-methylpyrazin-2-yl)amino]cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[Methyl(6-methylpyrazin-2-yl)amino]cyclobutan-1-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound’s unique structural properties make it useful in catalysis and material science.

Mechanism of Action

The mechanism by which 2-[Methyl(6-methylpyrazin-2-yl)amino]cyclobutan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Differences
Compound Name Core Structure Key Substituents
2-[Methyl(6-methylpyrazin-2-yl)amino]cyclobutan-1-ol Cyclobutanol Methylamino-linked 6-methylpyrazine
3-((6-Methylpyrazin-2-yl)methyl)-1H-indole Indole 6-Methylpyrazine attached via methylene bridge
4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid Benzoic acid 6-Methylpyrazine linked via ether oxygen
USP Glipizide Related Compound C Urea derivative 6-Methylpyrazine-carbonyl group in a sulfonylurea scaffold

Key Observations :

  • The amino linkage (vs. ether or carbonyl groups in analogs) may improve hydrogen-bonding capacity, influencing solubility or target binding .
Physicochemical Properties

Limited data exist for the target compound, but analogs provide indirect insights:

  • Melting Points: 4-[(6-Methylpyrazin-2-yl)oxy]benzenesulfonyl chloride: 103–105°C . 4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid: 188–189.5°C . Hypothesis: The target compound’s cyclobutanol ring and polar amino group may lower its melting point compared to rigid aromatic analogs.
  • Solubility: The benzoic acid derivative () likely has moderate aqueous solubility due to its carboxylic acid group, whereas the target compound’s hydroxyl and amino groups may enhance solubility in polar solvents.

Implications for Target Compound :

  • The pyrazine moiety is associated with diverse bioactivities, but the cyclobutanol core’s influence remains unclear. If the amino linkage enhances membrane permeability, the compound might exhibit improved bioavailability compared to ether-linked analogs .

Biological Activity

2-[Methyl(6-methylpyrazin-2-yl)amino]cyclobutan-1-ol is a synthetic compound characterized by its unique structure, which includes a cyclobutane ring and a substituted pyrazine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.

The molecular formula of 2-[Methyl(6-methylpyrazin-2-yl)amino]cyclobutan-1-ol is C10H15N3OC_{10}H_{15}N_{3}O, with a molecular weight of approximately 193.25 g/mol. The structure features a cyclobutane ring that is substituted with a methylated pyrazine derivative, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC10H15N3O
Molecular Weight193.25 g/mol
CAS Number2201616-78-4

The biological activity of 2-[Methyl(6-methylpyrazin-2-yl)amino]cyclobutan-1-ol is believed to be mediated through interactions with specific molecular targets such as enzymes or receptors involved in various biochemical pathways. The compound's structure allows it to bind effectively to these targets, modulating their activity and leading to desired biological effects.

Antimicrobial Properties

Research indicates that compounds similar to 2-[Methyl(6-methylpyrazin-2-yl)amino]cyclobutan-1-ol exhibit antimicrobial properties. In vitro studies have shown that derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms .

Anticancer Activity

A significant area of research focuses on the anticancer potential of this compound. Studies have demonstrated that it can inhibit the proliferation of cancer cells in vitro. For instance, high-throughput screening methods have identified compounds that inhibit the growth of cancer cells resistant to common chemotherapeutics .

Case Study:
In one study, a series of pyrazine derivatives were tested for their ability to induce apoptosis in cancer cell lines. The results indicated that certain structural modifications enhanced their efficacy as anticancer agents, highlighting the importance of the cyclobutane ring in mediating these effects .

Research Findings

Recent studies have explored the synthesis and optimization of 2-[Methyl(6-methylpyrazin-2-yl)amino]cyclobutan-1-ol for increased yield and purity. The typical synthesis involves the reaction of 6-methylpyrazine with cyclobutanone derivatives under basic conditions, followed by purification steps such as recrystallization or chromatography .

Comparative Analysis

When compared to similar compounds, such as 2-[Methyl(pyrazin-2-yl)amino]cyclobutan-1-ol, 2-[Methyl(6-methylpyrazin-2-yl)amino]cyclobutan-1-ol shows distinct biological properties due to its unique structural features.

Compound NameAntimicrobial ActivityAnticancer Activity
2-[Methyl(6-methylpyrazin-2-yl)amino]cyclobutan-1-olYesYes
2-[Methyl(pyrazin-2-yl)amino]cyclobutan-1-olModerateLimited

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